molecular formula C22H16BrN3O2 B2536363 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 903329-00-0

4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Katalognummer: B2536363
CAS-Nummer: 903329-00-0
Molekulargewicht: 434.293
InChI-Schlüssel: BWLBXGGQAVZHMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (hereafter referred to by its ChemDiv ID G856-9570) is a synthetic small molecule with a molecular formula of C23H18BrN3O2 and a molecular weight of 448.32 g/mol . The compound features a brominated benzamide moiety linked to a 2-methyl-4-oxo-3,4-dihydroquinazoline group (Figure 1).

G856-9570 is included in the Aurora A-B Kinase Targeted Library, highlighting its relevance in cancer research, particularly in kinase inhibition studies . Its synthetic accessibility and structural features make it a candidate for further pharmacological optimization.

Eigenschaften

IUPAC Name

4-bromo-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c1-14-24-20-5-3-2-4-19(20)22(28)26(14)18-12-10-17(11-13-18)25-21(27)15-6-8-16(23)9-7-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBXGGQAVZHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups in place of the bromine atom .

Wirkmechanismus

The mechanism of action of 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activity. The bromine atom and benzamide group contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazolinone-Benzamide Family

Several compounds share structural motifs with G856-9570, particularly the quinazolinone core and benzamide linkage. Key examples include:

N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e)
  • Structure : Differs by having a 2,4-dioxoquinazoline instead of a 2-methyl-4-oxo-3,4-dihydroquinazoline.
  • Properties : Melting point = 261–263°C; characterized by ¹H/¹³C NMR and IR spectroscopy .
  • Activity: Not explicitly stated, but similar quinazolinones are explored for anticancer and anti-inflammatory applications .
N-(4-Bromophenyl)-2-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3l)
  • Structure: Incorporates a 6-fluoro substituent on the quinazolinone and a bromophenyl benzamide.
  • Properties : Melting point = 272–274°C; cream-colored solid .
  • Activity : Fluorine substitution often enhances metabolic stability and target binding .
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
  • Structure: Replaces the quinazolinone with a thieno[3,4-c]pyrazole core.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized in Table 1:

Compound Molecular Weight (g/mol) Melting Point (°C) logP Water Solubility (logSw) Polar Surface Area (Ų)
G856-9570 448.32 Not reported 4.135 -4.25 46.17
3e ~430 (estimated) 261–263 ~3.8* Not reported ~80†
3l ~448 (estimated) 272–274 ~4.0* Not reported ~80†
4-Bromo-N-(4-(trifluoromethyl)phenyl)benzamide 402.21 Not reported 3.984 Not reported 46.17

*Estimated based on structural similarity.
†Assumed due to the presence of multiple hydrogen-bond acceptors.

  • Lipophilicity: G856-9570’s logP (4.135) is higher than 3e and 3l, likely due to the methyl group on the quinazolinone enhancing hydrophobic interactions .
  • Solubility : The low water solubility of G856-9570 (logSw = -4.25) is comparable to other brominated benzamides, necessitating formulation strategies for in vivo studies .

Biologische Aktivität

4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a complex organic compound that features a brominated benzamide structure linked to a quinazolinone moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is C22H16BrN3O2C_{22}H_{16}BrN_{3}O_{2}, with a molecular weight of approximately 434.285 g/mol. The compound's structure is characterized by:

  • A bromine atom that enhances its reactivity.
  • A quinazolinone core , known for diverse biological activities.

The biological activity of 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is primarily attributed to its interaction with specific molecular targets:

  • Quorum Sensing Inhibition : The compound has been shown to inhibit quorum-sensing receptors in bacteria such as Pseudomonas aeruginosa, disrupting bacterial communication and virulence.
  • Anticancer Activity : Studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, potentially due to its ability to interfere with bacterial metabolic processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzamide derivatives, including 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide. The results indicated that this compound demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Studies

In vitro studies on cancer cell lines revealed that 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibited significant cytotoxicity against various cancers, including breast and lung cancer. The compound was found to induce cell cycle arrest and apoptosis in these cell lines .

Case Studies

StudyFindings
Reddy et al. (2017)Demonstrated that benzamide derivatives exhibit moderate to high potency against RET kinase, suggesting potential for cancer therapy .
MDPI Research (2021)Reported that compounds similar to 4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide showed antiviral activity against EV71 virus strains, indicating broad-spectrum antiviral potential .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
Quorum Sensing InhibitionDisrupts bacterial communication

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.